

Propylene Glycol Dilaurate molecular weight and formula verification

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Compound of Interest

Compound Name: Propylene Glycol Dilaurate

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Propylene Glycol Dilaurate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **Propylene Glycol Dilaurate**. This diester of propylene glycol and lauric acid serves as a key excipient in various pharmaceutical and cosmetic formulations, making a thorough understanding of its characteristics essential for formulation development and quality control.

Core Physicochemical Data

Propylene Glycol Dilaurate is chemically defined as the 1,2-propanediol diester of dodecanoic acid. Its fundamental properties are summarized below.



Property	Value	References
Molecular Formula	C27H52O4	[1][2][3]
Molecular Weight	440.7 g/mol	[1][2][3]
CAS Number	22788-19-8	[4]
IUPAC Name	2-(dodecanoyloxy)propyl dodecanoate	[3]
Appearance	Clear, oily liquid, colorless to slightly yellow	

Synthesis and Purification Workflow

The primary industrial synthesis of **Propylene Glycol Dilaurate** is achieved through the direct esterification of propylene glycol with lauric acid.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven by the removal of water. An alternative method involves the transesterification of triglycerides with propylene glycol.[5][6] The resulting crude product undergoes a multi-step purification process to remove unreacted starting materials, catalyst, and byproducts.



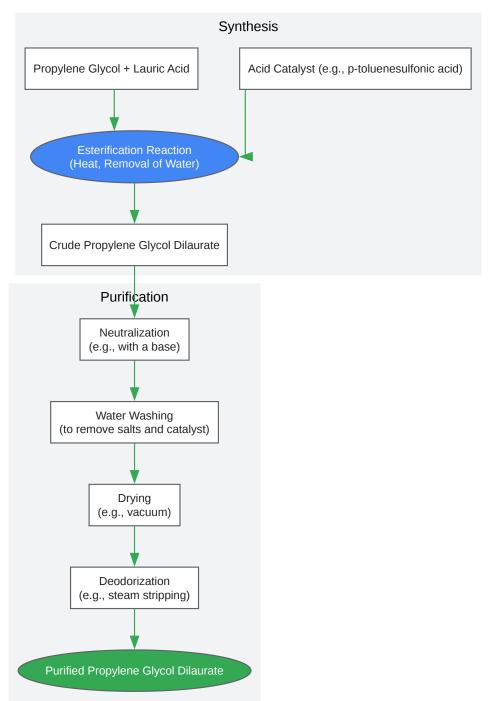


Figure 1: Synthesis and Purification Workflow of Propylene Glycol Dilaurate

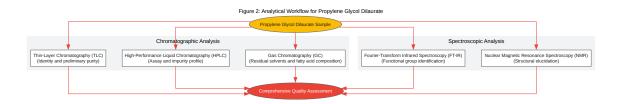
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Figure 1: Synthesis and Purification of Propylene Glycol Dilaurate



Experimental Protocols for Analysis and Quality Control

A robust analytical workflow is critical to ensure the identity, purity, and quality of **Propylene Glycol Dilaurate**. This involves a combination of chromatographic and spectroscopic techniques.



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Figure 2: Analytical Workflow for Propylene Glycol Dilaurate

Thin-Layer Chromatography (TLC) for Identification

This method provides a rapid and straightforward approach for the identification of **Propylene Glycol Dilaurate**.

- Test Solution Preparation: Dissolve 10 mg of the substance to be examined in methylene chloride and dilute to 2 mL with the same solvent.
- Reference Solution Preparation: Dissolve 10 mg of **Propylene Glycol Dilaurate** Chemical Reference Substance (CRS) in methylene chloride and dilute to 2 mL with the same solvent.



- Plate: TLC silica gel plate.
- Mobile Phase: A mixture of hexane and ether (70:30 v/v).
- Application: Apply 10 μL of each solution to the plate.
- Development: Allow the solvent front to travel over a path of 15 cm.
- Drying: Dry the plate in a current of air.
- Detection: Spray the plate with a 0.1 g/L solution of rhodamine 6G in ethanol and examine in ultraviolet light at 365 nm.
- Results: The principal spots in the chromatogram obtained with the test solution should be similar in position and appearance to those in the chromatogram obtained with the reference solution.

High-Performance Liquid Chromatography (HPLC) for Assay of Monoesters and Diesters

Size-exclusion chromatography can be employed to determine the content of monoesters and diesters in **Propylene Glycol Dilaurate**.

- · Mobile Phase: Tetrahydrofuran.
- Test Solution Preparation: In a 15 mL flask, accurately weigh approximately 200 mg of **Propylene Glycol Dilaurate**. Add 5.0 mL of tetrahydrofuran and shake to dissolve.
- Reference Solutions: Prepare a stock solution of propylene glycol in tetrahydrofuran (e.g., 0.1 g in 25.0 mL). Create a series of reference solutions by diluting the stock solution with tetrahydrofuran to cover a suitable concentration range.
- Chromatographic System:
 - Column: A 7-mm × 60-cm column packed with styrene-divinylbenzene copolymer (5 μm)
 with a pore size of 10 nm.
 - Detector: Differential refractometer.



Flow Rate: 1 mL/min.

Injection Volume: 40 μL.

- Relative Retention: With reference to propylene glycol, the approximate relative retentions are 0.85 for diesters and 0.90 for monoesters.
- Calculation: The percentage of monoesters and diesters can be calculated from the peak areas in the chromatogram of the test solution by comparison with the reference solutions.

Gas Chromatography (GC) for Fatty Acid Composition and Impurities

GC is a powerful technique for analyzing the fatty acid composition after saponification and derivatization, and for detecting residual solvents and other volatile impurities. While a specific monograph method for the dilaurate ester is not detailed, a general approach for related glycols can be adapted.[7][8][9]

- Sample Preparation (for fatty acid composition): Saponify the ester with a methanolic solution of potassium hydroxide. The resulting free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol.
- Chromatographic System:
 - Column: A capillary column suitable for FAME analysis (e.g., a wax or polar-modified polysiloxane column).
 - Carrier Gas: Helium or hydrogen.
 - o Injector: Split/splitless injector.
 - Detector: Flame ionization detector (FID).
 - Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 240 °C) to separate the different FAMEs.



 Identification and Quantification: Peaks are identified by comparing their retention times with those of FAME standards. Quantification is achieved by area normalization or by using an internal standard.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of **Propylene Glycol Dilaurate** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the ester carbonyl group (around 1740 cm⁻¹), C-O stretching vibrations for the ester linkage, and C-H stretching and bending vibrations for the aliphatic chains.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides detailed structural information. Signals
 corresponding to the protons of the propylene glycol backbone will be observed, along with
 the characteristic signals of the long laurate fatty acid chains. The chemical shifts and
 splitting patterns of the propylene glycol protons will confirm the esterification at the primary
 and secondary hydroxyl groups.
- ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (typically in the range of 170-175 ppm), the carbons of the propylene glycol moiety, and the carbons of the laurate chains.[13][14]

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